molecular formula C30H42O8 B1234597 Stemphone CAS No. 54854-92-1

Stemphone

Cat. No.: B1234597
CAS No.: 54854-92-1
M. Wt: 530.6 g/mol
InChI Key: CGFWCZMBHASRBJ-CCZFOCGKSA-N
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Description

Stemphone is a compound produced by the fungal strain Aspergillus sp. FKI-2136. It belongs to a class of compounds known as tetracyclic quinones. This compound has garnered significant interest due to its ability to potentiate the activity of imipenem against methicillin-resistant Staphylococcus aureus (MRSA). This compound, along with its analogs, has shown promising antimicrobial properties, making it a valuable subject of study in the field of antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stemphone and its analogs are typically isolated from the culture broth of Aspergillus sp. FKI-2136. The fungal strain is cultured under specific conditions, and the compounds are extracted using solvent extraction methods. The isolation process involves silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to purify the compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus sp. FKI-2136. The fungal strain is grown in bioreactors with optimized nutrient media to maximize the yield of this compound. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Stemphone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are studied for their enhanced antimicrobial properties and reduced cytotoxicity .

Scientific Research Applications

Stemphone has a wide range of scientific research applications:

Mechanism of Action

Stemphone exerts its effects by potentiating the activity of imipenem against MRSA. It achieves this by decreasing the minimum inhibitory concentration (MIC) of imipenem, making the bacteria more susceptible to the antibiotic. The exact molecular targets and pathways involved in this potentiation are still under investigation, but it is believed that this compound interferes with the bacterial cell wall synthesis or other essential cellular processes .

Comparison with Similar Compounds

Stemphone is unique due to its tetracyclic quinone structure and its potent activity against MRSA. Similar compounds include:

This compound’s uniqueness lies in its potent antimicrobial properties and its ability to enhance the efficacy of existing antibiotics, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(E,2S,3S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhex-4-en-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h9,14,16,20-21,24-25,27,34-35H,10-13H2,1-8H3/b15-9+/t16-,20+,21+,24+,25+,27+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFWCZMBHASRBJ-CCZFOCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54854-92-1
Record name Stemphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054854921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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